![molecular formula C16H17N3O4S B194010 (6R,7R)-7-[[(2R)-2-氨基-2-苯乙酰基]氨基]-3-甲基-8-氧代-5-硫代-1-氮杂双环[4.2.0]辛-3-烯-2-羧酸 CAS No. 79750-46-2](/img/structure/B194010.png)

(6R,7R)-7-[[(2R)-2-氨基-2-苯乙酰基]氨基]-3-甲基-8-氧代-5-硫代-1-氮杂双环[4.2.0]辛-3-烯-2-羧酸

描述

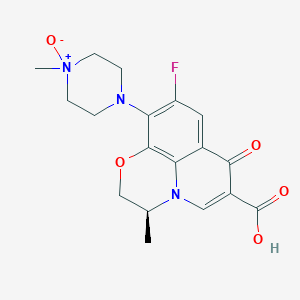

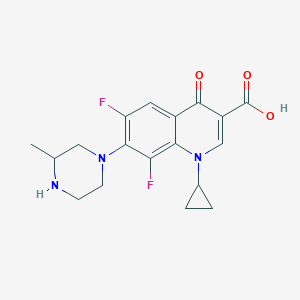

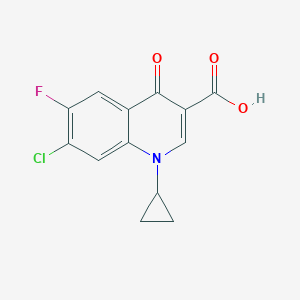

The compound “(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid” is a complex organic molecule . It is related to the class of cephalosporin antibiotics, which are widely used in the treatment of bacterial infections .

Molecular Structure Analysis

The molecule contains several functional groups, including an amide linkage, a carboxylic acid, and a bicyclic thiazine ring . These functional groups contribute to the reactivity and biological activity of the molecule.科学研究应用

Application in Pharmaceutical Industry

Field

The specific scientific field is Pharmaceutical Sciences , particularly in the area of drug degradation studies.

Summary of the Application

Cephalexin Impurity F, also known as Delta-2-cephalexin, is used in the pharmaceutical industry to study the degradation profile of the antibiotic cephalexin . This is important for understanding the stability of the drug under various conditions, which can affect its efficacy and safety .

Methods of Application

In one study, samples of the active pharmaceutical ingredient and the corresponding finished product in capsule form were exposed to various stress conditions, including acid hydrolysis, basic hydrolysis, oxidation, thermal treatment, photolytic treatment, and controlled humidity . The generation of potential degradation products, including Cephalexin Impurity F, was evaluated using ultrahigh-pressure liquid chromatography coupled with diode array detection and high-resolution mass spectrometry techniques .

Results or Outcomes

The results showed that cephalexin is generally stable when exposed to temperatures up to 60 °C, ultraviolet light or visible light in the 300–800 nm wavelength range, and 75% relative humidity . However, under acidic, basic, hydrogen peroxide, and metal ion oxidative conditions, cephalexin showed degradation susceptibility, as demonstrated by the decrease in content and the formation of degradation products . The formation of Cephalexin Impurity F was observed under all applied stress conditions .

Application in Analytical Method Development

Field

The specific scientific field is Analytical Chemistry , particularly in the area of method development and validation.

Summary of the Application

Cephalexin Impurity F can be used for the analytical method development, method validation (AMV), Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Cephalexin .

Methods of Application

In the process of method development and validation, Cephalexin Impurity F can be used as a reference standard. The impurity is introduced into the sample matrix and the response is compared to that of the active pharmaceutical ingredient (API). This allows for the determination of the impurity’s impact on the quality of the drug product .

Results or Outcomes

The use of Cephalexin Impurity F in method development and validation can help ensure that the analytical method is accurate, precise, and robust. This is crucial for ensuring the quality of the drug product, as well as for regulatory compliance .

Application in Quality Control

Field

The specific scientific field is Quality Control in the pharmaceutical industry.

Summary of the Application

Cephalexin Impurity F can be used in Quality Control (QC) applications during the commercial production of Cephalexin . This is crucial for ensuring the quality and safety of the drug product.

Methods of Application

During the production of Cephalexin, Cephalexin Impurity F can be used as a reference standard to monitor the quality of the product. The impurity is introduced into the sample matrix and the response is compared to that of the active pharmaceutical ingredient (API). This allows for the determination of the impurity’s impact on the quality of the drug product .

Results or Outcomes

The use of Cephalexin Impurity F in Quality Control can help ensure that the drug product meets the required quality standards. This is crucial for ensuring the safety and efficacy of the drug, as well as for regulatory compliance .

未来方向

属性

IUPAC Name |

(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O4S/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9/h2-7,10-12,15H,17H2,1H3,(H,18,20)(H,22,23)/t10-,11-,12?,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UALOAEFJDPITFY-XOGJBXBPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC2C(C(=O)N2C1C(=O)O)NC(=O)C(C3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CS[C@@H]2[C@@H](C(=O)N2C1C(=O)O)NC(=O)[C@@H](C3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80554692 | |

| Record name | (6R,7R)-7-{[(2R)-2-Amino-2-phenylacetyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80554692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid | |

CAS RN |

79750-46-2 | |

| Record name | (6R,7R)-7-{[(2R)-2-Amino-2-phenylacetyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80554692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B193971.png)